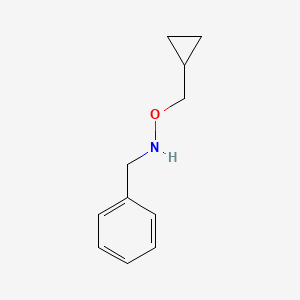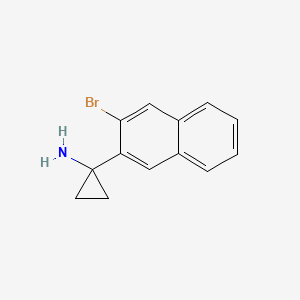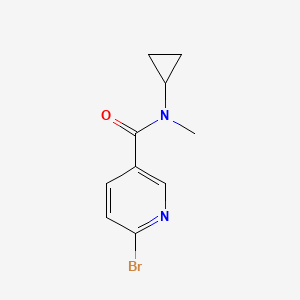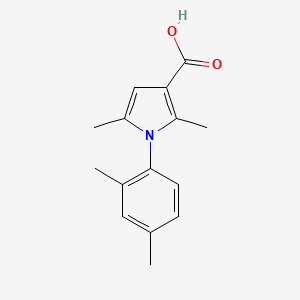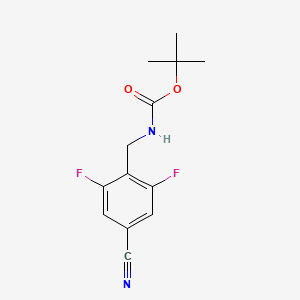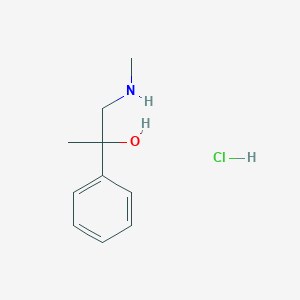
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic amine commonly used in medicine as a decongestant and bronchodilator. It is a white, crystalline powder that is soluble in water and alcohol. This compound is structurally similar to adrenaline and acts on the adrenergic receptors in the body, leading to various physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride typically involves the following steps:
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent at 60-100°C to form 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The intermediate is then reduced using a catalytic hydrogenation process with Raney nickel as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or alcohols.
Applications De Recherche Scientifique
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Used in the treatment of nasal congestion, asthma, and hypotension. It is also studied for its potential use in weight loss and performance enhancement.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride exerts its effects by acting as an agonist on alpha and beta-adrenergic receptors. This leads to the release of norepinephrine and the activation of the sympathetic nervous system. The compound increases heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating conditions like asthma and nasal congestion .
Comparaison Avec Des Composés Similaires
Pseudoephedrine: Similar in structure and function but with different pharmacokinetics and side effects.
Methamphetamine: Shares a similar structure but has a higher potential for abuse and different therapeutic uses.
Phenylephrine: Another sympathomimetic amine used as a decongestant but with a different mechanism of action.
Uniqueness: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it effective for a wide range of therapeutic applications. Its structural similarity to natural neurotransmitters like adrenaline allows it to mimic their effects efficiently.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
1-(methylamino)-2-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |
Clé InChI |
MUCDVGXAHUONDE-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC)(C1=CC=CC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



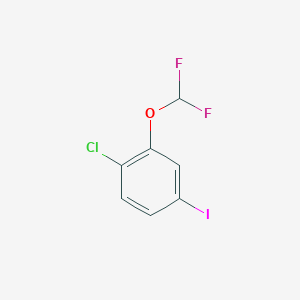
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)


![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

